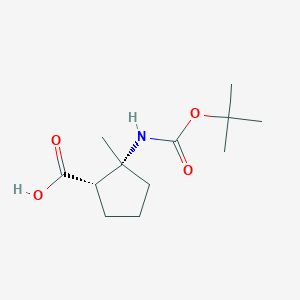
Secalciferol 24-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Secalciferol 24-Glucuronide is a vitamin D metabolite that has gained significant attention in recent years due to its potential therapeutic and environmental applications. This compound is a glucuronide conjugate of secalciferol, which is a form of vitamin D. Glucuronidation is a process that enhances the solubility of compounds, facilitating their excretion from the body.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Secalciferol 24-Glucuronide typically involves the glucuronidation of secalciferol. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of uridine diphosphate glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to secalciferol . Chemical synthesis may involve the use of glucuronic acid derivatives and appropriate catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic processes using recombinant UGT enzymes. These processes are optimized for high yield and purity, ensuring that the final product meets regulatory standards for pharmaceutical and research applications .
Análisis De Reacciones Químicas
Types of Reactions
Secalciferol 24-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Aplicaciones Científicas De Investigación
Secalciferol 24-Glucuronide has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of vitamin D metabolites.
Biology: Studied for its role in cellular metabolism and its effects on gene expression.
Medicine: Investigated for its potential therapeutic effects in conditions related to vitamin D deficiency and bone health.
Industry: Utilized in the development of vitamin D supplements and fortified foods
Mecanismo De Acción
The mechanism of action of Secalciferol 24-Glucuronide involves its interaction with vitamin D receptors (VDRs) in target cells. Upon binding to VDRs, it modulates the expression of genes involved in calcium and phosphate homeostasis, bone mineralization, and immune function . The glucuronidation process enhances its solubility and facilitates its excretion, thereby regulating its bioavailability and activity .
Comparación Con Compuestos Similares
Secalciferol 24-Glucuronide can be compared with other vitamin D metabolites and glucuronides, such as:
Calcitriol: The active form of vitamin D, which directly regulates calcium and phosphate metabolism.
Calcidiol: A precursor to calcitriol, used as a marker of vitamin D status in the body.
Morphine-6-glucuronide: A pharmacologically active glucuronide of morphine, known for its potent analgesic effects.
This compound is unique in its specific glucuronidation at the 24-position, which influences its solubility, bioavailability, and metabolic pathways .
Propiedades
Número CAS |
203737-01-3 |
|---|---|
Fórmula molecular |
C₃₃H₅₂O₉ |
Peso molecular |
592.76 |
Sinónimos |
(3β,5Z,7E,24R)-3,25-Dihydroxy-9,10-secocholesta-5,7,10(19)-trien-24-yl β-D-Glucopyranosiduronic Acid; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane](/img/structure/B1141670.png)
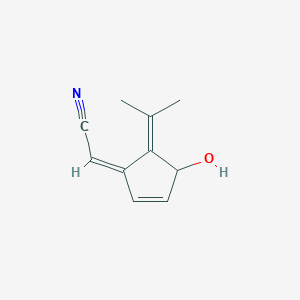
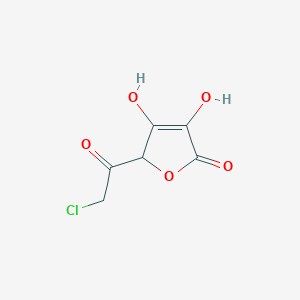
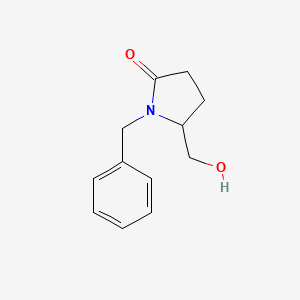
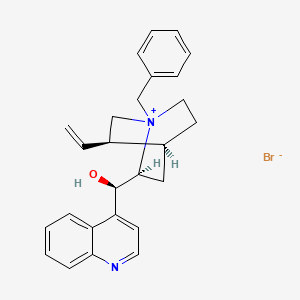
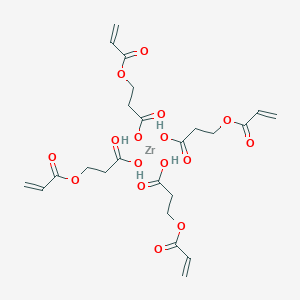
![1-[(4S)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone](/img/structure/B1141689.png)
